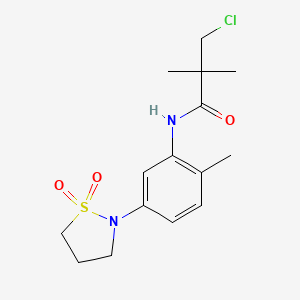
(E)-4-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of organic compound known as a thiazolidine, which is a heterocyclic compound that includes a five-membered ring made up of sulfur, nitrogen, and three carbon atoms . The presence of the 2-chlorobenzylidene group suggests that it might have some interesting chemical properties, but without more specific information, it’s difficult to say more .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiazolidine core with a 2-chlorobenzylidene group attached. The exact structure, including the positions of the various groups and the overall 3D conformation, would need to be determined experimentally .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally. Based on its structure, we might expect it to have properties similar to other thiazolidine derivatives .Applications De Recherche Scientifique
Thiazolidinone Derivatives in Medicinal Chemistry
Thiazolidinones, including compounds with similar structural features to "(E)-4-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid", have been extensively studied for their wide range of pharmacological activities. These compounds are a significant class of heterocyclic compounds that exhibit various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. The versatility of thiazolidinones in drug synthesis is attributed to their ability to act as a scaffold for synthesizing a multitude of derivatives, each with potential therapeutic applications. The thiazolidinone core structure serves as a foundation for chemical modifications, enabling the design of targeted molecules with enhanced biological activities and minimized adverse effects (Pandey, Singh, Sharma, & Kumar, 2011).
Synthetic Approaches and Biological Potential
The synthetic versatility of thiazolidinones and their derivatives, such as 4-thiazolidinones, has garnered attention for their potential in addressing various diseases. These compounds have been the focus of numerous studies aimed at developing new synthetic methodologies, including green chemistry approaches, to obtain these biologically active molecules. The interest in thiazolidinones stems from their significant pharmacological importance and presence in commercial pharmaceuticals, indicating a promising future in medicinal chemistry for treating diverse diseases (Santos, Junior, & Silva, 2018).
Environmental and Industrial Applications
In addition to medicinal chemistry, compounds with similar structures to thiazolidinones have been investigated for their environmental and industrial applications. For instance, the treatment of wastewater from the pesticide industry, which involves the removal of toxic pollutants, has been studied. The research indicates that biological processes and granular activated carbon can effectively remove these contaminants, demonstrating the broader applications of related chemical compounds in environmental management (Goodwin, Carra, Campo, & Soares, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c15-10-5-2-1-4-9(10)8-11-13(19)16(14(20)21-11)7-3-6-12(17)18/h1-2,4-5,8H,3,6-7H2,(H,17,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPVSGRBWTYETN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)


![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)


![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)
![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)

![N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2602369.png)

![1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2602374.png)

